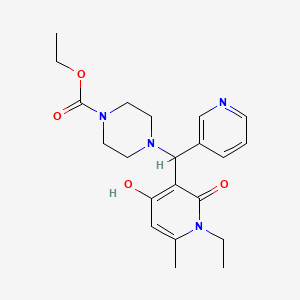

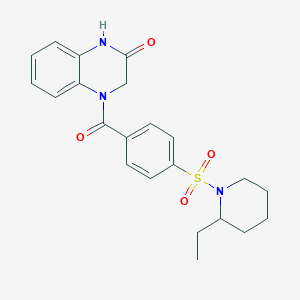

1-羧酸乙酯-4-((1-乙基-4-羟基-6-甲基-2-氧代-1,2-二氢吡啶-3-基)(吡啶-3-基)甲基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrimidine and has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is used as a building block for various chemical compounds and is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .

Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol .Physical and Chemical Properties Analysis

The compound has a molecular weight of 197.19 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved sources.科学研究应用

抗菌活性

1-羧酸乙酯-4-((1-乙基-4-羟基-6-甲基-2-氧代-1,2-二氢吡啶-3-基)(吡啶-3-基)甲基)哌嗪及其衍生物已被研究其抗菌特性。例如,一些新合成的化合物,包括曼尼希碱基,与氨苄青霉素相比,对测试微生物表现出良好的活性 (Fandaklı 等人,2012)。

晶体结构和磁性

已经对涉及该化合物的金属有机杂化材料的晶体结构和磁性进行了研究。这些研究提供了对这些材料的结构和功能方面的见解,在各个领域具有潜在应用 (Ahmad 等人,2012)。

羰基化反应

该化合物已被用于探索羰基化反应,特别是涉及 N-(2-吡啶基)哌嗪与 CO 和乙烯的铑催化反应。这项研究有助于理解哌嗪环中 C-H 键处的羰基化机理 (Ishii 等人,1997)。

功能化衍生物的合成

已经探索了该化合物的功能化衍生物的合成,从而产生了各种结构,如吡啶并[4,3-b][1,4]恶嗪和咪唑并[1,2-a]吡啶衍生物。此类合成扩展了在制药和化学工业中的潜在应用范围 (Arrault 等人,2002)。

萘啶的合成

已经对该化合物的衍生物 4-取代和 6-取代 1,6-萘啶-5(6H)-酮的合成进行了研究。该研究对于开发新的化疗剂具有重要意义 (Balogh 等人,2009)。

化疗应用

已经对与该化合物相关的 5-取代-4-氧代-1,4-二氢-3-吡啶甲酸衍生物的合成进行了研究,重点是它们在抗菌研究中的应用 (Balogh 等人,1980)。

新型氟喹诺酮的设计

该化合物已被用于新型氟喹诺酮的设计和合成,并针对结核分枝杆菌进行了体内评估,展示了其在开发新型抗菌剂中的潜力 (Shindikar 和 Viswanathan,2005)。

与金属配合物的结构分析

已经研究了该化合物与各种金属(如镍、锌和镉)形成的配合物的结构分析,提供了对这些配合物的结合和结构的见解,这对于材料科学和配位化学很重要 (Prakash 等人,2014)。

作用机制

Target of Action

It is known that many dihydropyridine class compounds primarily target voltage-dependent calcium channels . These channels play a crucial role in various physiological processes, including muscle contraction, hormone secretion, and neurotransmission .

Mode of Action

It can be inferred from the structure of the compound that it may interact with its targets through hydrogen bonding and other intermolecular interactions . The presence of the dihydropyridine ring and the piperazine moiety could potentially allow for interactions with various biological targets.

Biochemical Pathways

Compounds containing the indole nucleus, such as this one, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have a broad range of molecular and cellular effects.

未来方向

The compound has shown promising results in neuroprotection and anti-neuroinflammatory studies . Future research could focus on further exploring these properties and potentially developing the compound as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

生化分析

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, making them useful in developing new derivatives .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mechanism of action for this compound .

属性

IUPAC Name |

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-4-25-15(3)13-17(26)18(20(25)27)19(16-7-6-8-22-14-16)23-9-11-24(12-10-23)21(28)29-5-2/h6-8,13-14,19,26H,4-5,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLJISSWWSTUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCN(CC3)C(=O)OCC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2976609.png)

![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976611.png)

![2-Cyclopropyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2976614.png)

![2-(4-fluorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2976615.png)

![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2976617.png)

![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)

![3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2976628.png)

![N-(2-(N-cyclohexylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976629.png)

![ethyl 4-[2-(furan-2-yl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976630.png)